molecular formula C13H18N2O4 B14677224 3-Nitrobenzoic acid cyclohexylamine salt CAS No. 34139-62-3

3-Nitrobenzoic acid cyclohexylamine salt

Cat. No.: B14677224
CAS No.: 34139-62-3
M. Wt: 266.29 g/mol
InChI Key: QMIMSBLFGDSHCY-UHFFFAOYSA-N
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Description

3-Nitrobenzoic acid cyclohexylamine salt is a compound formed by the reaction of 3-nitrobenzoic acid with cyclohexylamine. 3-Nitrobenzoic acid is an aromatic compound with the formula C₆H₄(NO₂)CO₂H, and cyclohexylamine is an organic compound with the formula C₆H₁₁NH₂. The salt formation occurs through an acid-base reaction, resulting in a compound that combines the properties of both components.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nitration of Benzoic Acid: 3-Nitrobenzoic acid can be synthesized by nitrating benzoic acid using a mixture of nitric acid and sulfuric acid.

    Formation of the Salt: The cyclohexylamine salt of 3-nitrobenzoic acid is prepared by reacting 3-nitrobenzoic acid with cyclohexylamine in a suitable solvent.

Industrial Production Methods

Industrial production of 3-nitrobenzoic acid involves the nitration of benzoic acid on a large scale, followed by purification processes to obtain the desired product. The cyclohexylamine salt is then produced by reacting the purified 3-nitrobenzoic acid with cyclohexylamine under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Mechanism of Action

The mechanism of action of 3-nitrobenzoic acid cyclohexylamine salt involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the cyclohexylamine moiety can interact with biological membranes and proteins. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitrobenzoic acid cyclohexylamine salt is unique due to the specific positioning of the nitro group in the meta position, which influences its reactivity and interactions. The combination with cyclohexylamine further enhances its properties, making it distinct from other nitrobenzoic acid derivatives .

Properties

CAS No.

34139-62-3

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

cyclohexanamine;3-nitrobenzoic acid

InChI

InChI=1S/C7H5NO4.C6H13N/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-6-4-2-1-3-5-6/h1-4H,(H,9,10);6H,1-5,7H2

InChI Key

QMIMSBLFGDSHCY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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